potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate
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Overview
Description
Drospirenone Acid Potassium Salt is a synthetic steroidal compound derived from drospirenone, which is commonly used in oral contraceptives and hormone replacement therapy. Drospirenone itself is a progestin with antimineralocorticoid and antiandrogenic properties, making it effective in preventing pregnancy and treating conditions like premenstrual dysphoric disorder and acne .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of drospirenone involves multiple steps, starting from steroidal precursors. One common method involves the oxidation of 17α-(3-hydroxypropyl)-6β,7β,15β,16β-dimethylene-5β-androstane-3β,5,17β-triol . The process includes:
Oxidation: Using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Cyclization: Formation of the spirolactone ring structure.
Purification: Column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of drospirenone typically follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Continuous flow systems: For efficient large-scale production.
Purification techniques: Such as crystallization and high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions: Drospirenone Acid Potassium Salt undergoes various chemical reactions, including:
Oxidation: Conversion to drospirenone acid.
Reduction: Formation of dihydrodrospirenone derivatives.
Substitution: Reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, tetrahydrofuran.
Major Products:
Drospirenone acid: Formed through oxidation.
Dihydrodrospirenone: Formed through reduction.
Scientific Research Applications
Drospirenone Acid Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential in treating hormonal disorders and as a component in contraceptives.
Industry: Utilized in the development of new pharmaceutical formulations and hormone therapies
Mechanism of Action
Drospirenone Acid Potassium Salt exerts its effects primarily through its interaction with progesterone receptors. It acts as an agonist, mimicking the effects of natural progesterone. Additionally, it has antimineralocorticoid activity, which helps in reducing water retention and blood pressure . The molecular targets include:
Progesterone receptors: Modulating reproductive functions.
Mineralocorticoid receptors: Reducing sodium and water retention.
Comparison with Similar Compounds
Spironolactone: Another antimineralocorticoid with similar properties.
Desogestrel: A progestin used in contraceptives.
Ethinyl estradiol: Often combined with drospirenone in contraceptive pills.
Uniqueness: Drospirenone Acid Potassium Salt stands out due to its dual activity as a progestin and antimineralocorticoid. This makes it particularly effective in managing conditions like premenstrual dysphoric disorder and acne, in addition to its contraceptive properties .
Properties
Molecular Formula |
C24H31KO4 |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate |
InChI |
InChI=1S/C24H32O4.K/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/q;+1/p-1/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1 |
InChI Key |
UPTLNSOWUJYZNB-LCFPDAFPSA-M |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]5(CCC(=O)[O-])O)C.[K+] |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)[O-])O)C.[K+] |
Origin of Product |
United States |
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